![molecular formula C23H25N5O B11260317 N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11260317.png)
N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine: is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a benzyl group, a piperazine ring substituted with a 3-methylbenzoyl group, and an amine group attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketones.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine core.
Benzylation: The benzyl group can be introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Acylation: The 3-methylbenzoyl group can be introduced through an acylation reaction, using 3-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated pyridazine rings.
Substitution: Functionalized derivatives with various substituents at different positions.
Applications De Recherche Scientifique
N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine: Similar structure with a 4-methylbenzoyl group instead of a 3-methylbenzoyl group.
N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine: Similar structure with a 3-chlorobenzoyl group instead of a 3-methylbenzoyl group.
N-benzyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-amine: Similar structure with a 3-methylphenyl group instead of a 3-methylbenzoyl group.
Uniqueness
N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzyl group, a piperazine ring with a 3-methylbenzoyl substituent, and a pyridazine ring with an amine group makes it a versatile compound with diverse applications.
Propriétés
Formule moléculaire |
C23H25N5O |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C23H25N5O/c1-18-6-5-9-20(16-18)23(29)28-14-12-27(13-15-28)22-11-10-21(25-26-22)24-17-19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3,(H,24,25) |
Clé InChI |
FRUNLGUZEPJBCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(4-methylbenzyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260254.png)

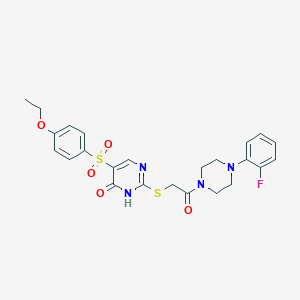
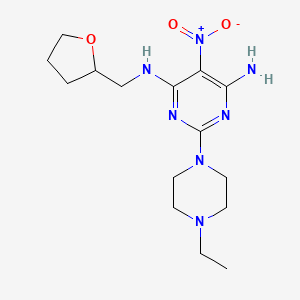
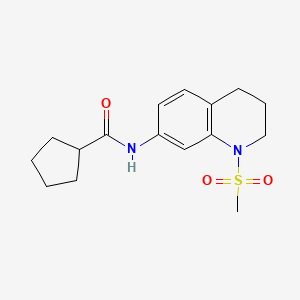

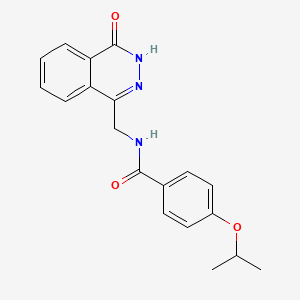
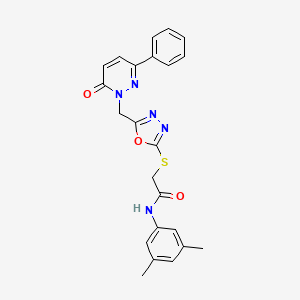
![3,4-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11260291.png)
![7-[4-(acetylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260303.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11260310.png)
![methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11260325.png)
![N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide](/img/structure/B11260326.png)
![Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11260328.png)
